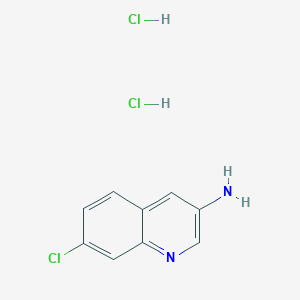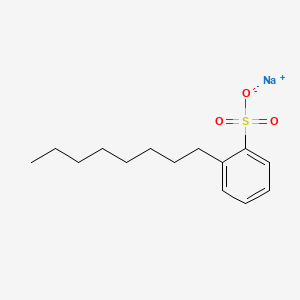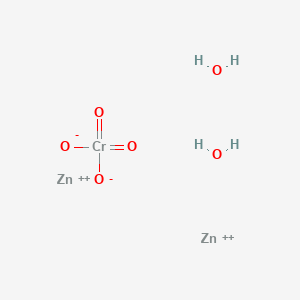
Dizinc;dioxido(dioxo)chromium;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dizinc;dioxido(dioxo)chromium;dihydrate is a chemical compound with the molecular formula CrH4O6Zn2 It is a coordination compound that includes zinc and chromium in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dizinc;dioxido(dioxo)chromium;dihydrate typically involves the reaction of zinc acetate dihydrate with chromium trioxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized to ensure high yield and purity, and it often includes additional steps such as filtration, drying, and purification to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Dizinc;dioxido(dioxo)chromium;dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc and chromium in the compound, which can participate in redox processes.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds of chromium, while reduction reactions may yield lower oxidation state compounds .
Applications De Recherche Scientifique
Dizinc;dioxido(dioxo)chromium;dihydrate has several scientific research applications due to its unique chemical properties. In chemistry, it is used as a catalyst in various reactions, including organic synthesis and polymerization processes. In biology, it has potential applications in studying the effects of metal ions on biological systems. In medicine, it is being explored for its potential antimicrobial properties and its role in drug delivery systems. In industry, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of dizinc;dioxido(dioxo)chromium;dihydrate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, affecting their activity and function. The presence of zinc and chromium ions allows it to participate in redox reactions, which can influence cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dizinc;dioxido(dioxo)chromium;dihydrate include potassium;dizinc;dioxido(dioxo)chromium;hydroxide and other zinc-chromium coordination compounds. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity .
Uniqueness: this compound is unique due to its specific combination of zinc and chromium ions, which provides distinct chemical and physical properties.
Propriétés
Formule moléculaire |
CrH4O6Zn2+2 |
|---|---|
Poids moléculaire |
282.8 g/mol |
Nom IUPAC |
dizinc;dioxido(dioxo)chromium;dihydrate |
InChI |
InChI=1S/Cr.2H2O.4O.2Zn/h;2*1H2;;;;;;/q;;;;;2*-1;2*+2 |
Clé InChI |
JELKWQWFDKEUDA-UHFFFAOYSA-N |
SMILES canonique |
O.O.[O-][Cr](=O)(=O)[O-].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)
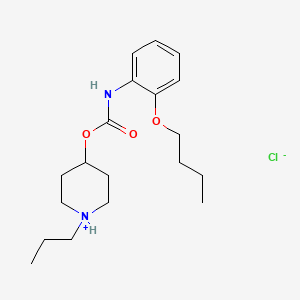
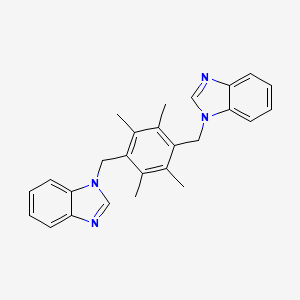
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
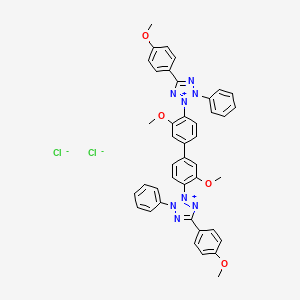
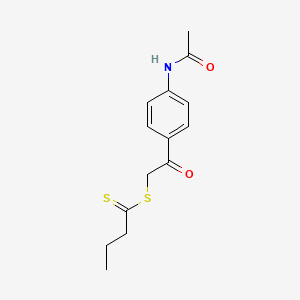
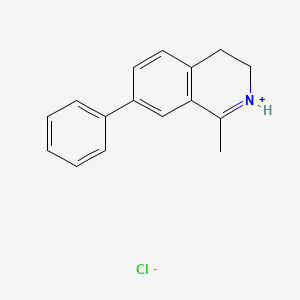

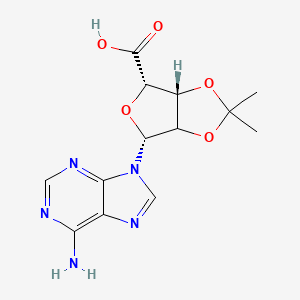
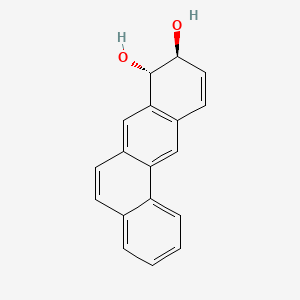
![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)
